4-Benzamidophenylboronsäure

Übersicht

Beschreibung

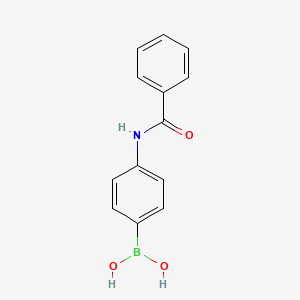

4-Benzamidophenylboronic acid is an organic compound with the molecular formula C13H12BNO3 It is a boronic acid derivative characterized by the presence of a benzamide group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Wissenschaftliche Forschungsanwendungen

4-Benzamidophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with biological molecules.

Industry: Utilized in the production of advanced materials and sensors for detecting specific biomolecules.

Biochemische Analyse

Biochemical Properties

4-Benzamidophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzymatic activity, making 4-Benzamidophenylboronic acid a valuable tool in studying protease functions and developing protease inhibitors . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

4-Benzamidophenylboronic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Benzamidophenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 4-Benzamidophenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of 4-Benzamidophenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity . For example, 4-Benzamidophenylboronic acid inhibits serine proteases by forming a covalent bond with the serine residue in the active site, blocking the enzyme’s function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering their binding affinity and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzamidophenylboronic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Benzamidophenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory activity and overall effectiveness. Long-term exposure to 4-Benzamidophenylboronic acid in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Benzamidophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, 4-Benzamidophenylboronic acid may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

4-Benzamidophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, altering the overall metabolic state of cells. Additionally, 4-Benzamidophenylboronic acid can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity and metabolic flux.

Transport and Distribution

The transport and distribution of 4-Benzamidophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-Benzamidophenylboronic acid can be transported into cells via active transport mechanisms, where it interacts with intracellular proteins and enzymes. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4-Benzamidophenylboronic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 4-Benzamidophenylboronic acid may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it can be targeted to the cytoplasm or other organelles, influencing various cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamidophenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of 4-Benzamidophenylboronic acid follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification is typically achieved through recrystallization or chromatography techniques to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzamidophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

Substitution: The compound can participate in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Wirkmechanismus

The mechanism of action of 4-Benzamidophenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester, which can be dissociated by changing the pH .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the benzamide group, making it less selective in binding interactions.

4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a benzamide group, altering its binding properties and applications.

4-Aminophenylboronic Acid: Precursor to 4-Benzamidophenylboronic acid, with different reactivity and applications.

Uniqueness: 4-Benzamidophenylboronic acid stands out due to its benzamide group, which enhances its selectivity and binding affinity for specific molecules. This makes it particularly useful in applications requiring high specificity, such as in the development of sensors and drug delivery systems.

Biologische Aktivität

4-Benzamidophenylboronic acid (4-BAPBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of 4-BAPBA, presenting data from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of 4-Benzamidophenylboronic Acid

4-BAPBA belongs to the class of phenylboronic acids, which are characterized by the presence of a boronic acid group attached to a phenyl ring. The introduction of an amide group enhances its biological properties, making it a candidate for further investigation in drug development.

Anticancer Activity

Research has demonstrated that phenylboronic acids, including 4-BAPBA, exhibit significant anticancer properties . A study evaluated various phenylboronic acid derivatives for their antiproliferative effects on cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that compounds with specific substitutions on the phenyl ring showed enhanced activity against ovarian cancer cells (A2780) and other cancer types. Notably, 4-BAPBA demonstrated a clear structure-activity relationship, where modifications at the para position significantly influenced its potency .

- Cell Cycle Arrest : The mechanism involves induction of cell cycle arrest at the G2/M phase, which is associated with increased levels of p21 and activation of caspase-3, leading to apoptosis in cancer cells .

- Apoptosis Induction : Flow cytometry analysis confirmed that treatment with 4-BAPBA resulted in increased apoptotic cell populations, indicating its potential as a pro-apoptotic agent .

Antimicrobial Activity

In addition to its anticancer effects, 4-BAPBA has shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-BAPBA is influenced by its structural features. Several studies have investigated how modifications to the phenylboronic acid core affect its efficacy:

| Modification | Effect on Activity |

|---|---|

| Para-substituted amides | Increased antiproliferative activity |

| Fluorine substitution | Enhanced potency against specific cancer lines |

| Alkyl chain length | Variability in antimicrobial effectiveness |

The introduction of electron-withdrawing groups such as fluorine at specific positions on the aromatic ring has been associated with improved biological activity .

Case Studies and Research Findings

- Cancer Cell Studies : A series of experiments conducted on various cancer cell lines revealed that 4-BAPBA exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative effects compared to controls. The compound's effectiveness was particularly pronounced in ovarian cancer models .

- Antimicrobial Efficacy : In vitro studies showcased that 4-BAPBA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 mg/mL. Its mechanism was linked to interference with bacterial cell wall synthesis and metabolic processes .

- Nanoparticle Formulation : Recent advancements have explored the use of boronic acid derivatives in nanoparticle formulations for targeted drug delivery. For instance, PBA-decorated nanoparticles demonstrated enhanced delivery efficiency for mRNA in cancer cells, underscoring the potential of 4-BAPBA in innovative therapeutic strategies .

Eigenschaften

IUPAC Name |

(4-benzamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZVIUZIYYIKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473188 | |

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-80-0 | |

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.